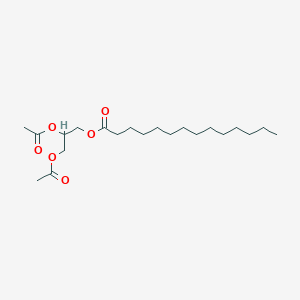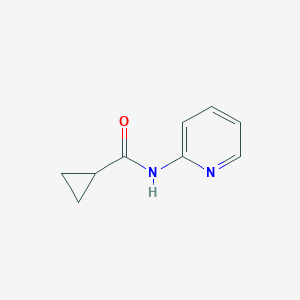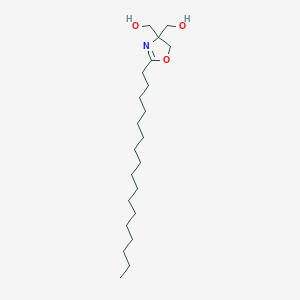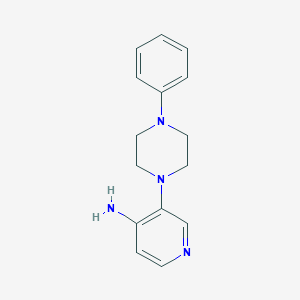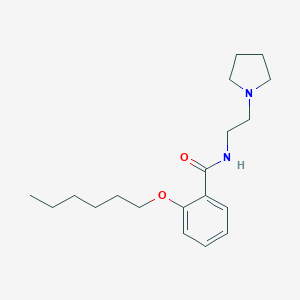
Benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)- is a chemical compound that has been widely used in scientific research applications. This compound belongs to the benzamide class of molecules and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)- has been used in a variety of scientific research applications. One area of research that has utilized this compound is in the study of dopamine receptors. It has been shown to act as a potent antagonist of the dopamine D2 receptor, which is involved in a number of physiological processes.
Mecanismo De Acción
The mechanism of action of benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood. However, it has been shown to bind to the dopamine D2 receptor with high affinity, resulting in the inhibition of dopamine signaling.
Efectos Bioquímicos Y Fisiológicos
Benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)- has been shown to exhibit a range of biochemical and physiological effects. In addition to its role as a dopamine D2 receptor antagonist, it has also been shown to affect other neurotransmitter systems, including the serotonin and norepinephrine systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)- in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)-. One area of interest is in the development of new compounds that exhibit similar activity but with improved solubility and other pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.
Métodos De Síntesis
Benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)- can be synthesized using a variety of methods. One common method involves the reaction of 2-hexyloxyethylamine with pyrrolidine, followed by the addition of benzoyl chloride. This reaction results in the formation of the desired compound.
Propiedades
Número CAS |
10261-52-6 |
|---|---|
Nombre del producto |
Benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)- |
Fórmula molecular |
C19H30N2O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
2-hexoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C19H30N2O2/c1-2-3-4-9-16-23-18-11-6-5-10-17(18)19(22)20-12-15-21-13-7-8-14-21/h5-6,10-11H,2-4,7-9,12-16H2,1H3,(H,20,22) |
Clave InChI |
FWSRHDNFXUPQOI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
SMILES canónico |
CCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Otros números CAS |
10261-52-6 |
Sinónimos |
o-(Hexyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



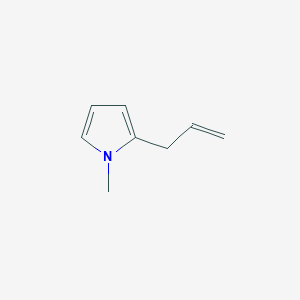
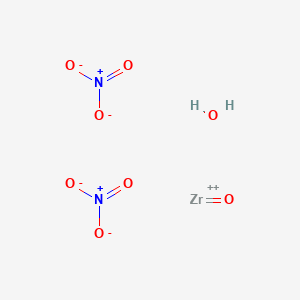

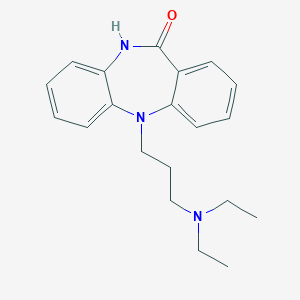

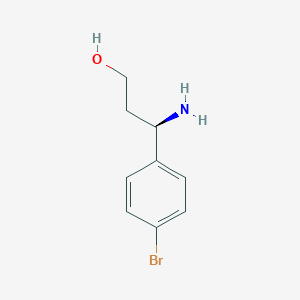
![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)
![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)
